

chemical properties of Micropeptin 478A

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Compound of Interest

Compound Name: *Micropeptin 478A*

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An In-depth Technical Guide to the Chemical Properties of **Micropeptin 478A**

This technical guide provides a comprehensive overview of the chemical and biological properties of **Micropeptin 478A**, a natural cyclic depsipeptide isolated from the cyanobacterium *Microcystis aeruginosa*. The information is intended for researchers, scientists, and drug development professionals interested in serine protease inhibitors and natural product chemistry.

Core Chemical Properties

Micropeptin 478A is a chlorinated and sulfated cyclic depsipeptide belonging to the cyanopeptolin class of natural products. Its structure was elucidated through extensive 2D NMR spectroscopy and chemical degradation.^[1] The key physicochemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₄₀ H ₆₁ N ₉ O ₁₅ SCI	[1]
Molecular Weight (as [M+H] ⁺)	m/z 976 / 978	[1]
Exact Isotopic Mass	975.37746	[2]
Source Organism	Microcystis aeruginosa (NIES-478)	[1]
Compound Class	Cyclic Depsipeptide (Cyanopeptolin)	[1][3]
Appearance	Colorless amorphous powder	[1]
Key Structural Features	3-amino-6-hydroxy-2-piperidone (Ahp), Chlorine-containing moiety, Sulfate group	[1]

Note: Some databases may list the molecular formula as C₄₀H₆₂ClN₉O₁₅S.[2] The formula C₄₀H₆₁N₉O₁₅SCI is derived from the primary literature detailing its isolation and characterization.[1]

Biological Activity

Micropeptin 478A is a potent inhibitor of plasmin, a critical serine protease involved in the regulation of blood coagulation and fibrinolysis.[1] Its inhibitory activity suggests potential as a chemotherapeutic agent for cardiovascular diseases where plasmin activity is implicated.[1]

Target Enzyme	Assay Type	IC ₅₀ Value	Source
Plasmin	Enzyme Inhibition	0.1 µg/mL	[1]

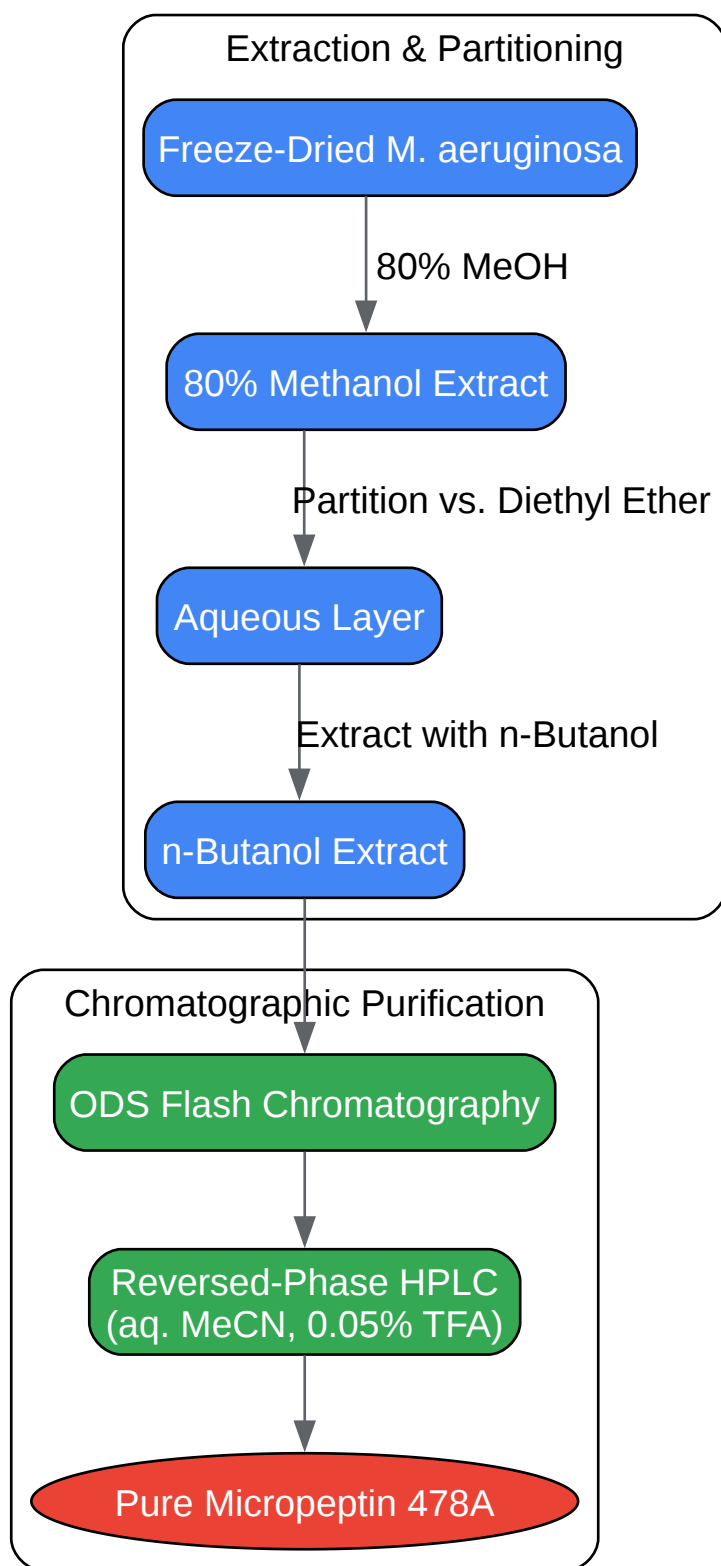
While other micropeptins have demonstrated a range of biological activities, including anti-neuroinflammatory effects and inhibition of other proteases like chymotrypsin and elastase, these activities have not been specifically reported for **Micropeptin 478A**. [3][4]

Experimental Protocols

Isolation of Micropeptin 478A

The following protocol describes the isolation of **Micropeptin 478A** from a culture of *Microcystis aeruginosa* (NIES-478).^[1]

- Extraction: Freeze-dried cyanobacterial cells (27.6 g) are extracted with 80% methanol.
- Solvent Partitioning (Step 1): The methanol extract is partitioned between diethyl ether and water. The aqueous layer, containing the active compounds, is retained.
- Solvent Partitioning (Step 2): The active aqueous layer is further extracted with n-butanol.
- Initial Chromatography: The n-butanol extract is subjected to ODS (octadecylsilane) flash column chromatography.
- Purification: The final purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a gradient of aqueous acetonitrile containing 0.05% trifluoroacetic acid (TFA) to yield pure **Micropeptin 478A**.



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Caption: Experimental workflow for the isolation of **Micropeptin 478A**.

Structure Elucidation

The chemical structure of **Micropeptin 478A** was determined using a combination of spectroscopic and chemical methods.^[1]

- Mass Spectrometry:
 - FABMS (Fast Atom Bombardment Mass Spectrometry): Used to determine the molecular weight and observe the characteristic isotopic pattern of chlorine (pseudomolecular ions at m/z 976/978 for $[M+H]^+$). Also revealed a desulfated ion.
 - HRFABMS (High-Resolution FABMS): Employed to establish the precise molecular formula ($C_{40}H_{61}N_9O_{15}SCl$).
- NMR Spectroscopy:
 - 1D NMR (1H and ^{13}C): Indicated the peptidic nature of the compound.
 - 2D NMR: A full suite of 2D NMR experiments (COSY, HOHAHA, HMBC, NOESY) was used to determine the connectivity of atoms and the sequence of amino acid residues. These analyses were crucial for identifying the spin systems of the amino acids and deducing the structure of the novel 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.
- Chemical Degradation:
 - Amino Acid Analysis: Acid hydrolysis of the peptide followed by analysis confirmed the presence of threonine (Thr), arginine (Arg), and two moles of isoleucine (Ile).

Plasmin Inhibition Assay (Representative Protocol)

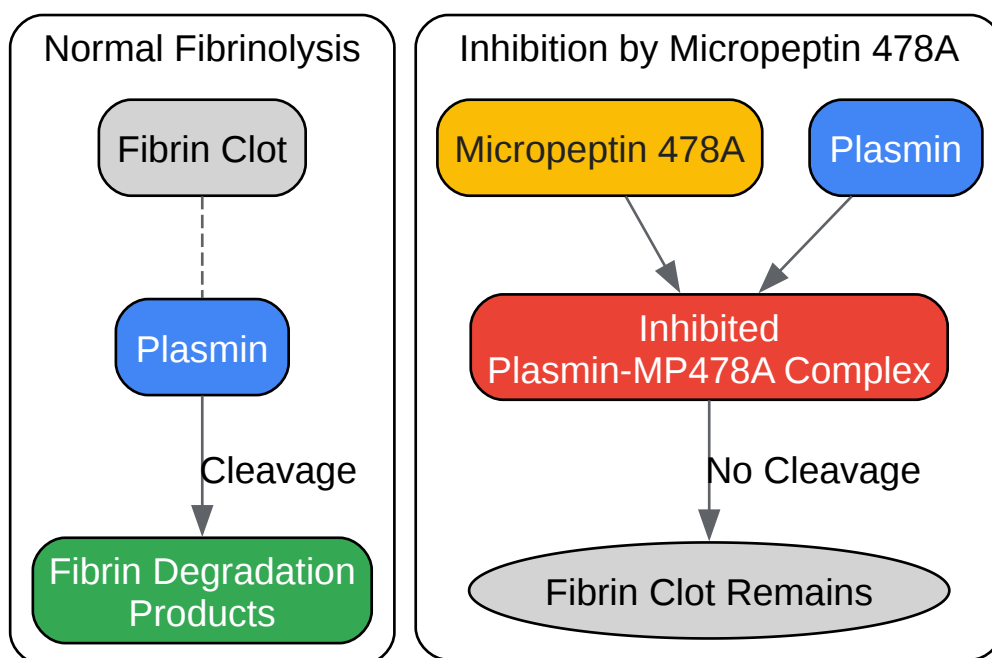
While the exact parameters from the original publication are not detailed, a typical chromogenic substrate-based assay for plasmin inhibition would follow these steps.

- Reagent Preparation:
 - Prepare a stock solution of **Micropeptin 478A** in a suitable solvent (e.g., DMSO or methanol).

- Prepare a solution of human plasmin in a suitable buffer (e.g., Tris-HCl, pH 7.4).
- Prepare a solution of a chromogenic plasmin substrate (e.g., S-2251) in sterile water.
- Assay Procedure:
 - In a 96-well microplate, add buffer and varying concentrations of **Micropeptin 478A** (and a vehicle control).
 - Add the plasmin solution to each well to initiate the pre-incubation of the enzyme with the inhibitor. Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
 - Initiate the reaction by adding the chromogenic substrate to all wells.
 - Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color change is proportional to the residual plasmin activity.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **Micropeptin 478A** relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Mechanism of Action

The primary mechanism of action for **Micropeptin 478A** is the direct inhibition of the serine protease plasmin. By binding to the enzyme, it likely blocks the active site, preventing plasmin from cleaving its natural substrate, fibrin. This action disrupts the fibrinolytic cascade.



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Caption: Proposed mechanism of action for **Micropeptin 478A**.

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